molecular formula C13H16N2O B8310738 1-[4-(Isocyanatomethyl)phenyl]piperidine

1-[4-(Isocyanatomethyl)phenyl]piperidine

Cat. No.: B8310738
M. Wt: 216.28 g/mol
InChI Key: NKOXDDUJYHISAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Isocyanatomethyl)phenyl]piperidine is a synthetic piperidine derivative featuring a phenyl ring substituted with an isocyanatomethyl group at the para position. Its structure combines the conformational flexibility of the piperidine ring with the electrophilic character of the isocyanate, enabling diverse chemical modifications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-[4-(isocyanatomethyl)phenyl]piperidine

InChI

InChI=1S/C13H16N2O/c16-11-14-10-12-4-6-13(7-5-12)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2

InChI Key

NKOXDDUJYHISAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CN=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Functional Group Diversity and Reactivity

Piperidine derivatives are structurally versatile, with biological and chemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Functional Groups Key Applications/Activities Reference ID
1-[4-(Isocyanatomethyl)phenyl]piperidine Piperidine, isocyanate Synthetic intermediate, potential conjugation -
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Piperidine, urea, trifluoromethoxy Soluble epoxide hydrolase inhibition (IC50 < 10 nM)
N-[3-(3,4-Methylenedioxyphenyl)propenoyl]piperidine Piperidine, cinnamoyl amide Larvicidal activity (LD50 = 1.07 µg/mg)
Ifenprodil Piperidine, 4-chlorophenyl, ethanol NMDA receptor antagonism (IC50 = 0.4 µM)
1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine Piperidine, isothiocyanate, sulfonyl Bioconjugation, radiopharmaceuticals
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine, boronic ester Suzuki-Miyaura cross-coupling reactions
Key Observations:
  • Isocyanate vs. Isothiocyanate : The isocyanate group in the target compound is more electrophilic than isothiocyanates (e.g., ), enabling faster reactions with nucleophiles like amines or alcohols to form ureas or carbamates.
  • Trifluoromethoxy Substitution : In urea derivatives (e.g., ), the trifluoromethoxy group enhances metabolic stability, a feature absent in the target compound.
  • Boronic Esters : The dioxaborolane-substituted analog () is tailored for cross-coupling chemistry, contrasting with the isocyanate’s focus on stepwise functionalization.

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